Tolpyralate Tolpyralate 1-({1-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl]-1H-pyrazol-5-yl}oxy)ethyl methyl carbonate is a benzoylpyrazole that is 1H-pyrazole substituted by an ethyl, 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl, and 1-[(methoxycarbonyl)oxy]ethoxy groups at positions 1, 4 and 5, respectively. It is an aromatic ether, a benzoylpyrazole, a carbonate ester, a member of toluenes, an aromatic ketone and a sulfone.
Brand Name: Vulcanchem
CAS No.: 1101132-67-5
VCID: VC2805208
InChI: InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3
SMILES: CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC
Molecular Formula: C21H28N2O9S
Molecular Weight: 484.5 g/mol

Tolpyralate

CAS No.: 1101132-67-5

Cat. No.: VC2805208

Molecular Formula: C21H28N2O9S

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Tolpyralate - 1101132-67-5

Specification

CAS No. 1101132-67-5
Molecular Formula C21H28N2O9S
Molecular Weight 484.5 g/mol
IUPAC Name 1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate
Standard InChI InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3
Standard InChI Key GHLCSCRDVVEUQD-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC
Canonical SMILES CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC

Introduction

Chemical Properties and Structure

Tolpyralate is formally named 1-[[1-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl]-1H-pyrazol-5-yl]oxy]ethyl methyl carbonate, with the Chemical Abstracts Service (CAS) registry number 1101132-67-5 . Its molecular formula is C21H28N2O9S, corresponding to a molecular weight of 484.52 g/mol .

The compound is characterized by its complex structure, incorporating several functional groups including a pyrazole ring, benzoyl group, methyl sulfone, methoxyethoxy substituent, and a carbonate ester moiety. According to the Chemical Entities of Biological Interest (ChEBI) definition, tolpyralate is "a benzoylpyrazole that is 1H-pyrazole substituted by an ethyl, 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl, and 1-[(methoxycarbonyl)oxy]ethoxy groups at positions 1, 4 and 5, respectively" .

Physicochemical Properties

The physical and chemical characteristics of tolpyralate significantly influence its environmental behavior, formulation properties, and biological activity. These properties are summarized in the following table:

ParameterValue
Melting point/range127 to 129 °C
pH5.9
Density1.32 g/mL
Water solubility (20°C)26.5 mg/L
Vapor pressure at 25°C4.4 x10^-6 mm Hg
Octanol/water partition coefficient (Log KOW)1.9
Physical stateSlightly brown solid

Additionally, tolpyralate demonstrates varying solubility in different organic solvents, with solubility values (in mg/L at 20°C) of: n-heptane (0.03), xylene (18.3), 1,2-dichloroethane (>250), acetone (148), methanol (11.6), n-octanol (0.6), and ethyl acetate (92.3) .

The UV/visible absorption spectrum shows maximum absorbance at 259.6 nm in acidic and neutral conditions, while in alkaline environments (pH 13.3), the compound exhibits multiple absorption maxima at 253.0, 285.4, and 310.2 nm .

Synthesis of Tolpyralate

The industrial synthesis of tolpyralate follows a multi-step process, beginning with 2,6-dichlorotoluene as the primary starting material. The synthesis pathway involves several chemical transformations to construct the complex molecular architecture of the final compound .

Synthetic Route

The synthetic process can be summarized in the following key steps:

  • Preparation of the required acid (compound 80) from 2,6-dichlorotoluene (compound 76)

  • Friedel-Crafts reaction of compound 76 with mesyl chloride

  • Regioselective aromatic substitution of the resulting compound 77 with compound 78 under basic conditions

  • Palladium-catalyzed carbonylation of compound 79 under high pressure

  • O-acylation with a pyrazolone (compound 81)

  • O-acyl to C-acyl rearrangement to yield pyrazole (compound 82)

  • Alkylation of the sodium salt of pyrazole 82 with compound 83 under phase transfer conditions to produce tolpyralate

Detailed Synthesis Procedure

A more detailed account of the synthesis involves treating 2,6-dichlorotoluene with methanesulfonyl chloride in the presence of iron(III) chloride at 120°C. The reaction mixture is then treated with hydrochloric acid and 2-propanol, followed by extraction and purification steps .

The subsequent stage involves carbonylation of an intermediate (compound 50.0 g, 179 mmol) using a palladium catalyst under carbon monoxide pressure (2.5 MPa) at 160°C. The resulting carboxylic acid derivative is then converted to an acid chloride using thionyl chloride .

This acid chloride is reacted with 1-ethyl-1H-pyrazol-5-ol in the presence of trimethylamine, followed by heating to 80°C to promote Fries rearrangement. The final step involves reaction with 1-chloroethyl methyl carbonate in the presence of tetra-n-butylammonium bromide at 90-100°C, yielding tolpyralate as a slightly brown solid with a melting point of 124-126°C .

Mode of Action

Tolpyralate exhibits its herbicidal effect through inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which plays a crucial role in the tyrosine degradation pathway in plants . This inhibition disrupts multiple biosynthetic processes with cascading effects on plant physiology.

Biochemical Mechanism

Upon absorption by plant tissues, tolpyralate blocks the HPPD enzyme, which is essential for the biosynthesis of plastoquinone and alpha-tocopherol compounds . Plastoquinone serves as an electron acceptor in photosystem II and is required for the formation of carotenoid pigments, which protect chlorophyll from photodegradation .

The inhibition of HPPD leads to reduced plastoquinone production, which subsequently prevents the synthesis of carotenoids. Without these protective pigments, chlorophyll molecules become vulnerable to destruction by sunlight, causing characteristic bleaching symptoms in sensitive plants .

Physiological Effects

The physiological consequences of tolpyralate action include:

  • Disruption of carotenoid biosynthesis

  • Accumulation of reactive oxygen species

  • Destruction of chlorophyll by photooxidation

  • Bleaching of new plant growth

  • Cessation of photosynthesis

  • Plant death

While complete weed death can take up to two weeks following treatment, affected plants cease to compete with corn crops almost immediately after application . Corn plants demonstrate natural tolerance to tolpyralate due to their ability to rapidly metabolize the compound into inactive forms before it can cause significant damage to the plant's physiological systems .

Agricultural Applications

Tolpyralate has been registered for use in multiple corn crop types, including field corn, seed corn, sweet corn, and popcorn . Its broad-spectrum activity against both grass and broadleaf weeds makes it a valuable tool in integrated weed management programs.

Application Parameters

Tolpyralate is predominantly used as a post-emergence herbicide, typically applied when corn has reached the appropriate growth stage and weeds are actively growing. According to label recommendations:

  • Application timing: Post-emergence on corn up to 20 inches tall or up to and including V6 growth stage, whichever is more restrictive

  • Recommended rate: 30-40 g active ingredient per hectare (g·ai·ha^-1)

  • Tank mixture partner: Typically co-applied with atrazine (560-1120 g·ai·ha^-1) to increase speed of activity and expand the control spectrum

Weed Control Spectrum

Research has demonstrated variability in weed species sensitivity to tolpyralate. Some species show high susceptibility to tolpyralate alone, while others require the addition of atrazine for optimal control .

Highly sensitive weed species (controlled >90% with lower than label rates of tolpyralate at 15.5 g·ai·ha^-1):

  • Velvetleaf (Abutilon theophrasti)

  • Common ragweed (Ambrosia artemisiifolia)

  • Lambsquarters (Chenopodium album)

  • Redroot pigweed (Amaranthus retroflexus)

  • Green foxtail (Setaria viridis)

Moderately sensitive weed species (requiring addition of atrazine for ≥90% control):

  • Ladysthumb (Persicaria maculosa)

  • Wild mustard (Sinapis arvensis)

  • Barnyardgrass (Echinochloa crus-galli)

The combination of tolpyralate plus atrazine demonstrates excellent control of many common annual grass and broadleaf weeds with adequate crop safety margins in most corn varieties .

Adjuvant Influence

Research indicates that the efficacy of tolpyralate plus atrazine can be influenced by the selection of adjuvants. Studies have concluded that in the absence of Roundup WeatherMAX, optimal weed control is achieved with tolpyralate + atrazine + methylated seed oil (MSO) . This finding highlights the importance of proper formulation and tank mixture preparation for maximizing herbicidal performance.

Recent Research Findings

Recent scientific investigations have revealed important new insights regarding tolpyralate's interactions with certain corn genotypes, which has significant implications for agricultural applications.

Implications for Agriculture

The discovery of genetic vulnerability in certain corn varieties has important implications for:

  • Corn breeding programs, which may need to incorporate specific screening for tolpyralate sensitivity

  • Seed companies, which should identify and label tolpyralate-sensitive varieties

  • Farmers, who need to be aware of potential risks when applying tolpyralate to sensitive corn varieties

  • Regulatory agencies, which may need to update guidance regarding tolpyralate use

This research underscores the importance of understanding the genetic basis of herbicide tolerance in crop plants and highlights the ongoing need for comprehensive testing of herbicide-crop interactions.

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